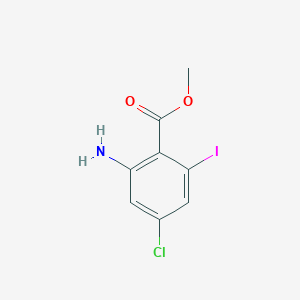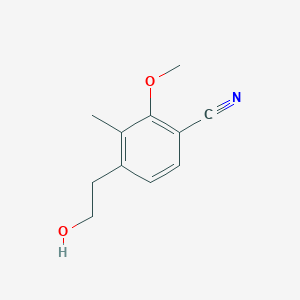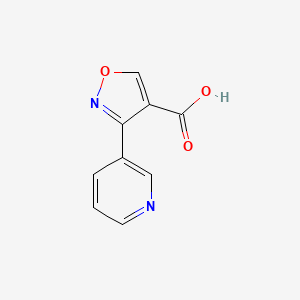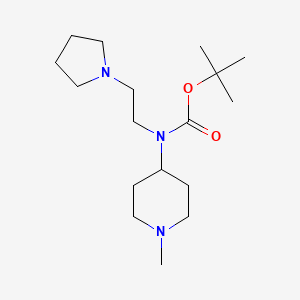![molecular formula C16H32BrNO2 B13868397 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is a quaternary ammonium compound with a unique structure that includes a bromide ion. This compound is known for its high water solubility and ability to form stable complexes with various molecules. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide typically involves the reaction of 1,3-propane sulfonolactone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is carried out at 25°C for 12 hours, followed by a standing period of 36 hours to allow the formation of the desired product. The resulting white precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial during the synthesis to prevent exposure to harmful chemicals and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other anions or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quaternary ammonium salts .
Applications De Recherche Scientifique
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide has numerous applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents
Mécanisme D'action
The mechanism of action of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the hydrophobic tail can interact with lipid membranes. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethyl-ammonium betaine
- N-(2-Methacryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl propane-1-sulfonate
Uniqueness
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is unique due to its specific combination of a quaternary ammonium group and a bromide ion, which imparts distinct chemical properties. Its high water solubility and ability to form stable complexes make it particularly valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C16H32BrNO2 |
|---|---|
Poids moléculaire |
350.33 g/mol |
Nom IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
Clé InChI |
FOJVMCNALJGSOQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)




![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

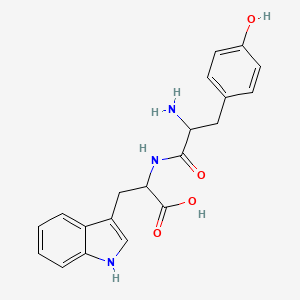

![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
